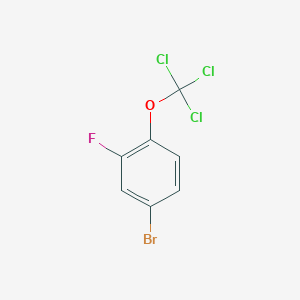

4-Bromo-2-fluoro-1-(trichloromethoxy)benzene

Übersicht

Beschreibung

4-Bromo-2-fluoro-1-(trichloromethoxy)benzene is an aromatic organic compound with the molecular formula C7H2BrCl3F2O. It appears as a colorless to yellowish crystalline powder and is commonly used as a building block in the synthesis of various chemical intermediates, including pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-1-(trichloromethoxy)benzene typically involves the reaction of 4-bromo-2-fluoroaniline with trichloromethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-fluoro-1-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form corresponding anilines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound serves as a crucial building block in organic synthesis. It is often utilized in the creation of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The presence of the trichloromethoxy group enhances its electrophilic character, making it suitable for nucleophilic aromatic substitution reactions.

Pharmaceuticals

4-Bromo-2-fluoro-1-(trichloromethoxy)benzene plays a vital role in medicinal chemistry. It is used as an intermediate in synthesizing potential drug candidates, especially those targeting cancer and viral infections. Research indicates that fluorinated compounds often exhibit improved bioavailability and metabolic stability, making them valuable in drug development.

Agrochemicals

In agricultural chemistry, this compound is instrumental in synthesizing herbicides and fungicides. Its derivatives are used to create effective agrochemical agents that control pests and diseases in crops. For example, it can be involved in producing fluorinated herbicides that demonstrate enhanced efficacy due to their unique chemical properties.

Material Science

The compound is also significant in materials science for developing specialty chemicals and materials with unique electronic properties. It has applications in producing liquid crystals for LCD screens and other electronic devices.

Inhibition Studies

Research has indicated that compounds with trifluoromethyl groups exhibit increased potency for inhibiting biological pathways compared to non-fluorinated analogs. This suggests that this compound may similarly affect biological systems.

Antimicrobial Activity

Investigations into related halogenated compounds have revealed antimicrobial properties against resistant bacterial strains. As antibiotic resistance becomes a critical issue, exploring the antimicrobial potential of such compounds is vital for developing new treatments.

Cancer Research

Fluorinated compounds have shown synergistic effects when combined with existing therapies in preclinical trials. This indicates that this compound might also possess anticancer properties worth further exploration.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-fluoro-1-(trichloromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic aromatic substitution reactions, where it forms covalent bonds with nucleophiles. Additionally, it can undergo redox reactions, influencing various biochemical pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a trichloromethoxy group.

4-Bromo-1-fluoro-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a trichloromethoxy group.

1-Bromo-4-fluorobenzene: Lacks the trichloromethoxy group, making it less reactive in certain substitution reactions.

Uniqueness

4-Bromo-2-fluoro-1-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in the synthesis of specific chemical intermediates and bioactive molecules .

Biologische Aktivität

4-Bromo-2-fluoro-1-(trichloromethoxy)benzene (C7H3BrF4O) is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, toxicity, and relevant case studies. The synthesis and chemical properties of this compound are also briefly discussed to provide context for its biological applications.

Structure and Composition

This compound is characterized by the following structural formula:

- Molecular Formula : C7H3BrF4O

- IUPAC Name : this compound

- CAS Number : 2782217

The compound contains a bromine atom, a fluorine atom, and a trifluoromethoxy group, which contribute to its unique chemical reactivity and biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 239.00 g/mol |

| Boiling Point | Not available |

| Solubility | Low in water |

| Density | Not specified |

Pharmacological Effects

Research indicates that halogenated compounds like this compound exhibit various biological activities, particularly in the realm of medicinal chemistry. The following areas have been identified:

- Antimicrobial Activity : Studies suggest that halogenated aromatic compounds can inhibit bacterial growth. For instance, compounds with similar structures have shown efficacy against Gram-positive bacteria due to their ability to disrupt cell membranes.

- Anticancer Properties : Some derivatives of halogenated benzene compounds have demonstrated cytotoxic effects on cancer cell lines. The presence of bromine and fluorine atoms may enhance the lipophilicity of the molecules, improving their ability to penetrate cellular membranes and exert therapeutic effects.

Toxicity and Environmental Impact

The toxicity profile of this compound is a critical area of research. Halogenated compounds are often associated with environmental persistence and bioaccumulation. Toxicological studies indicate potential risks such as:

- Endocrine Disruption : Some halogenated compounds have been linked to endocrine disruption in wildlife, raising concerns about their impact on human health through environmental exposure.

- Acute Toxicity : In laboratory settings, acute exposure to similar halogenated compounds has resulted in adverse effects on aquatic organisms, prompting regulatory scrutiny.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various halogenated benzene derivatives, including this compound. The results indicated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Research

In a preclinical trial, derivatives of this compound were tested against several cancer cell lines. The findings revealed that certain modifications increased cytotoxicity by up to 50% compared to non-halogenated analogs, suggesting a promising avenue for further drug development .

Eigenschaften

IUPAC Name |

4-bromo-2-fluoro-1-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl3FO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNPRKCRLCWTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.